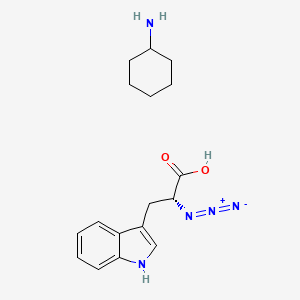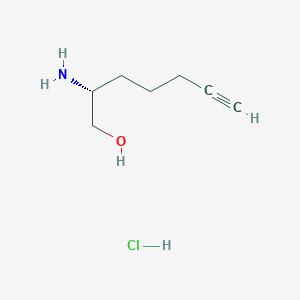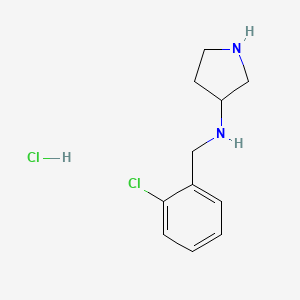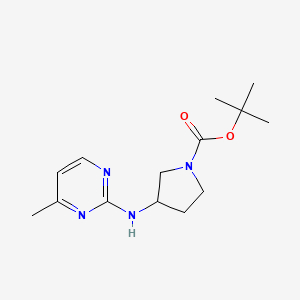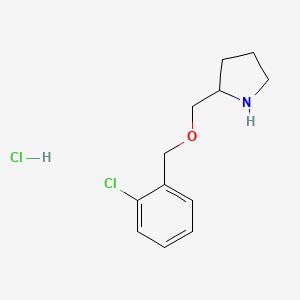![molecular formula C13H20Cl2N2 B7897778 [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7897778.png)
[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by the introduction of a methylamine group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production of pharmaceuticals and other chemical products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and other pharmacologically active substances .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. It is also investigated for its role in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 1-(4-Chlorobenzhydryl)piperazine
- 1-Methyl-piperidine-3-carboxylic acid hydrochloride
- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
Comparison: Compared to similar compounds, [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of the 4-chloro-benzyl group. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic effects set it apart from other piperidine derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKNQQMFDMERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



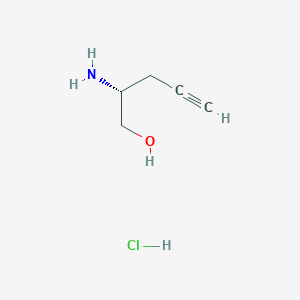
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;cyclohexanamine](/img/structure/B7897731.png)
